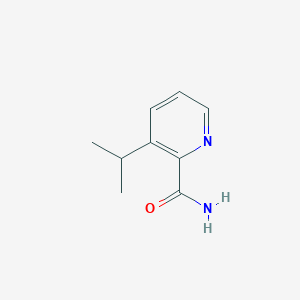
3-Isopropylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylpicolinamide is an organic compound with the molecular formula C₉H₁₂N₂O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinamide, which is commercially available or can be synthesized from picolinic acid.
Alkylation: The picolinamide undergoes alkylation at the 3-position of the pyridine ring using isopropyl halide (such as isopropyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent, and reaction time.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropylpicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Isopropylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Isopropylpicolinamide involves its interaction with specific molecular targets. For instance, it has been identified to selectively inhibit fungal lipid-transfer proteins, such as Sec14p, which are crucial for fungal cell viability . This selective inhibition disrupts lipid transfer processes within fungal cells, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinamide: The parent compound, lacking the isopropyl group.
Benzamide: Another amide derivative with a benzene ring instead of a pyridine ring.
N-Isopropylacrylamide: A compound with similar isopropyl substitution but different core structure.
Uniqueness
3-Isopropylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit fungal lipid-transfer proteins sets it apart from other similar compounds, making it a valuable candidate for antifungal research .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-11-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
IEFTZCXCWSLSQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)

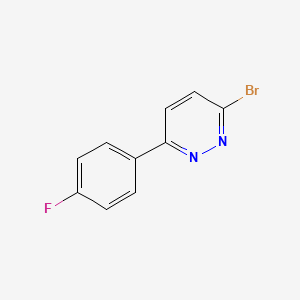
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
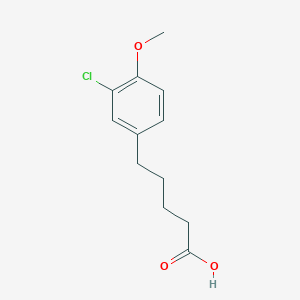




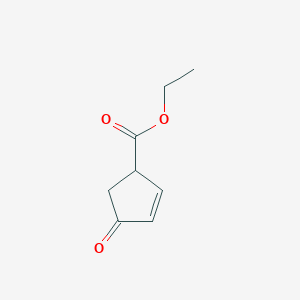
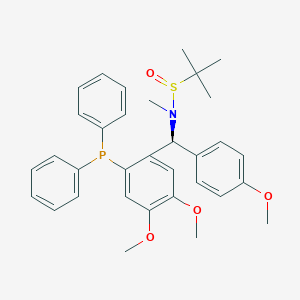
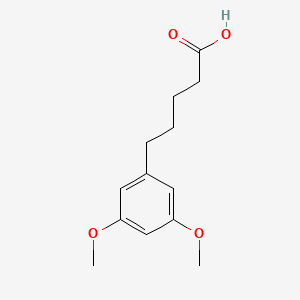
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
